Tert-butyl 1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate
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Overview
Description
rac-tert-butyl (1R,6S)-1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate, cis: is a complex organic compound that belongs to the class of bicyclic compounds These compounds are characterized by their unique ring structures, which often impart specific chemical and physical properties
Preparation Methods
The synthesis of rac-tert-butyl (1R,6S)-1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate, cis typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the bicyclic core, followed by the introduction of the tert-butyl ester and aminomethyl groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
rac-tert-butyl (1R,6S)-1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate, cis has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other bicyclic amines and esters, such as:
- tert-butyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate
- rac-(1R,6S,7S)-7-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[4.2.0]octane-7-carboxylic acid These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the aminomethyl and tert-butyl ester groups in rac-tert-butyl (1R,6S)-1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate, cis imparts distinct chemical properties and potential applications.
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-5-10-6-7-13(10,15)9-14/h10H,4-9,14H2,1-3H3 |
InChI Key |
JMOZKVNMOLZJSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1(CC2)CN |
Origin of Product |
United States |
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